
2-Penten-1-ol, 4-methyl-, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Penten-1-ol, 4-methyl-, (2E)-, also known as (2E)-4-methyl-2-penten-1-ol, is an organic compound with the molecular formula C6H12O. It is an unsaturated alcohol with a double bond between the second and third carbon atoms and a methyl group attached to the fourth carbon atom. This compound is part of the family of alkenes and is characterized by its distinct structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-1-ol, 4-methyl-, (2E)- can be achieved through various methods. One common approach involves the hydroboration-oxidation of 4-methyl-2-pentene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds through the anti-Markovnikov addition of borane to the double bond, followed by oxidation to yield the desired alcohol .
Industrial Production Methods
Industrial production of 2-Penten-1-ol, 4-methyl-, (2E)- often involves catalytic processes. One such method includes the use of transition metal catalysts, such as palladium or platinum, to facilitate the selective hydrogenation of 4-methyl-2-pentene. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Penten-1-ol, 4-methyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the double bond can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C), resulting in the formation of 4-methyl-2-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), leading to the formation of corresponding alkyl halides
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-methyl-2-pentenal, 4-methyl-2-pentenoic acid
Reduction: 4-methyl-2-pentanol
Substitution: 4-methyl-2-pentyl chloride, 4-methyl-2-pentyl bromide
Aplicaciones Científicas De Investigación
2-Penten-1-ol, 4-methyl-, (2E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-Penten-1-ol, 4-methyl-, (2E)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and the hydroxyl group. These functional groups allow it to participate in a range of chemical reactions, including nucleophilic addition and substitution. The exact molecular targets and pathways depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
2-Penten-1-ol, 4-methyl-, (2E)- can be compared with other similar compounds, such as:
2-Penten-1-ol: Lacks the methyl group at the fourth carbon, resulting in different reactivity and properties.
4-Methyl-2-pentanol: Saturated alcohol with no double bond, leading to different chemical behavior.
4-Methyl-2-pentene: An alkene without the hydroxyl group, exhibiting different reactivity in chemical reactions
These comparisons highlight the unique structural features and reactivity of 2-Penten-1-ol, 4-methyl-, (2E)-, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
69143-05-1 |
|---|---|
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
4-methylpent-2-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
BRYMKDNCWBMHIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


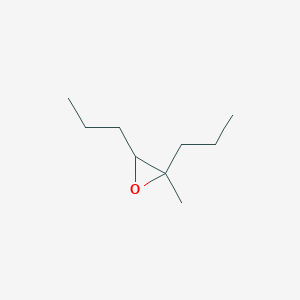
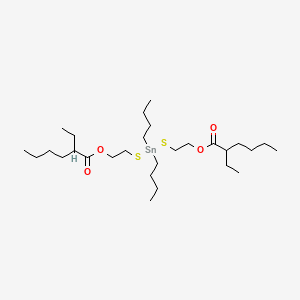
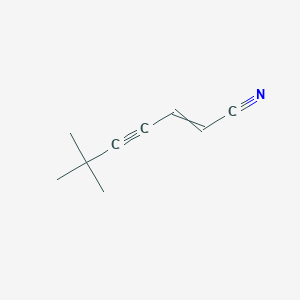

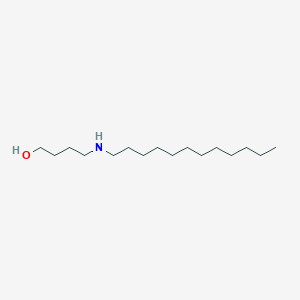
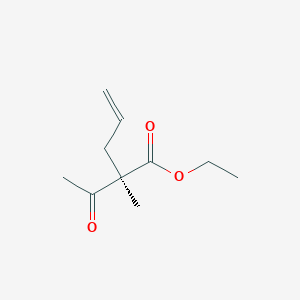
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)

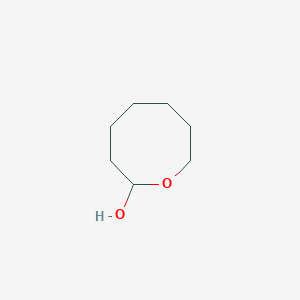
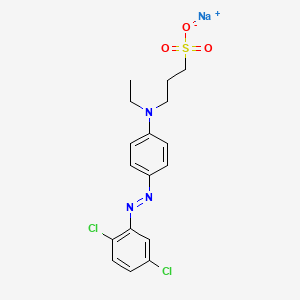
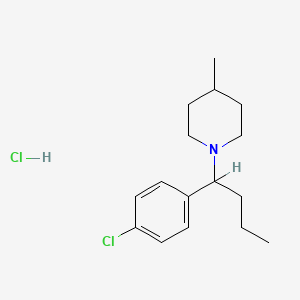

![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
